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molecular formula C12H24O2S B8513590 4-(Octylthio)butyric acid CAS No. 116346-23-7

4-(Octylthio)butyric acid

Cat. No. B8513590
M. Wt: 232.38 g/mol
InChI Key: GUDSRDGLYIGGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05004558

Procedure details

An apparatus was provided including a two liter, 4-neck, round bottom flask equipped with an alcohol thermometer, an overhead mechanical stirrer, a water-cooled condenser and a nitrogen purge. Into this reactor gradually were added 23 g of sodium into 1,200 ml of absolute ethanol previously added. After all of the sodium had reacted the solution was stirred overnight under a slow nitrogen flow. 1-octanethiol, 146.28 g, was added to the mixture and an addition funnel and heating mantel were added to the reactor. In 200 ml of ethanol, 129.13 g of butyrolactone was added dropwise to the ethanol solution at reflux temperature. The resulting mixture was heated at reflux overnight. The ethanol was then removed from the reaction mixture and the residue was dissolved in water. The aqueous solution was washed with methylene chloride. The aqueous solution was then added to an ice/sulfuric acid mixture and the product extracted with methylene chloride. The methylene chloride solution was washed with water, dried with sodium sulfate, filtered and concentrated under vacuum with heating. The liquid product solidified upon cooling to room temperature. There was provided 219 g of 4-(n-octylthio)butyric acid. The solid exhibited a melting point of 33°-34.5° C.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
129.13 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[CH2:2]([SH:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12]1>C(O)C>[CH2:2]([S:10][CH2:14][CH2:13][CH2:12][C:11]([OH:16])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S
Step Four
Name
Quantity
129.13 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight under a slow nitrogen flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An apparatus was provided
CUSTOM
Type
CUSTOM
Details
a nitrogen purge
ADDITION
Type
ADDITION
Details
Into this reactor gradually were added 23 g of sodium into 1,200 ml of absolute ethanol
ADDITION
Type
ADDITION
Details
previously added
CUSTOM
Type
CUSTOM
Details
After all of the sodium had reacted the solution
TEMPERATURE
Type
TEMPERATURE
Details
heating mantel
ADDITION
Type
ADDITION
Details
were added to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was then removed from the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
The aqueous solution was washed with methylene chloride
ADDITION
Type
ADDITION
Details
The aqueous solution was then added to an ice/sulfuric acid mixture
EXTRACTION
Type
EXTRACTION
Details
the product extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCC)SCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 219 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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